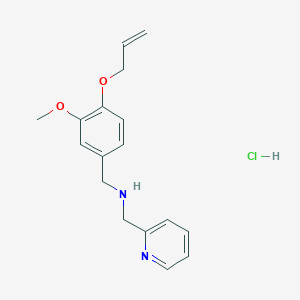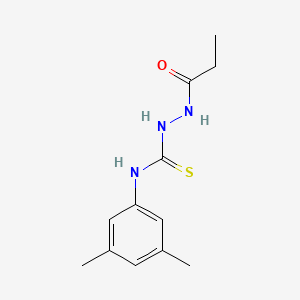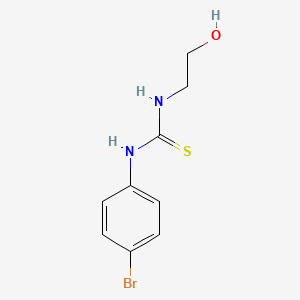
1-(3-methoxy-4-prop-2-enoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Overview
Description
1-(3-methoxy-4-prop-2-enoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems, potentially making it useful in drug development or as a research tool.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxy-4-prop-2-enoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride typically involves multiple steps, including:
Formation of the phenyl ether: This step may involve the reaction of 3-methoxyphenol with an appropriate allyl halide under basic conditions.
Amine formation: The intermediate product can be reacted with pyridine-2-carboxaldehyde to form the desired amine.
Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxy-4-prop-2-enoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
1-(3-methoxy-4-prop-2-enoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride could have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying cellular processes or as a probe in biochemical assays.
Medicine: Possible development as a therapeutic agent for various diseases.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action for 1-(3-methoxy-4-prop-2-enoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to receptors: Interaction with specific receptors on cell surfaces.
Enzyme inhibition: Inhibition of enzymes involved in critical biochemical pathways.
Signal transduction: Modulation of intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
- 1-(4-prop-2-enoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Uniqueness
1-(3-methoxy-4-prop-2-enoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride may have unique properties due to the presence of both methoxy and prop-2-enoxy groups, which could influence its reactivity and interactions with biological systems.
Properties
IUPAC Name |
1-(3-methoxy-4-prop-2-enoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-3-10-21-16-8-7-14(11-17(16)20-2)12-18-13-15-6-4-5-9-19-15;/h3-9,11,18H,1,10,12-13H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXDKAYSSCZVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,8-dimethyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanenitrile](/img/structure/B4714764.png)
![4-methyl-3-[(3-phenyl-2-propen-1-yl)thio]-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B4714767.png)
![1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B4714771.png)

![1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4714786.png)
![2-(1,3-benzodioxol-5-yl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4714791.png)
![1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE](/img/structure/B4714792.png)
![2,4-bis[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-6-(1-piperidinyl)-1,3,5-triazine](/img/structure/B4714794.png)
![N-(Pyridin-4-YL)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide](/img/structure/B4714805.png)
![2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE](/img/structure/B4714833.png)

![3-[5-bromo-2-(pentyloxy)phenyl]-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B4714849.png)

![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2-nitrophenoxy)propan-1-one](/img/structure/B4714859.png)
